molecular formula C6H10O3 B1311246 Methyl tetrahydrofuran-3-carboxylate CAS No. 53662-85-4

Methyl tetrahydrofuran-3-carboxylate

Cat. No.: B1311246
CAS No.: 53662-85-4
M. Wt: 130.14 g/mol
InChI Key: HUTNCRJHLZDGPO-UHFFFAOYSA-N
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Description

Methyl tetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C6H10O3 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of methyl furoate. This process typically uses a catalyst such as nickel on silica (Ni-SiO2) under mild reaction conditions to achieve high conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions: Methyl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are typically employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Methyl tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl tetrahydrofuran-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the compounds it interacts with.

Comparison with Similar Compounds

  • Methyl tetrahydrofuran-2-carboxylate
  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • 3-Hydroxytetrahydrofuran

Comparison: Methyl tetrahydrofuran-3-carboxylate is unique due to its specific ring structure and functional group placement, which confer distinct reactivity and properties.

Properties

IUPAC Name

methyl oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNCRJHLZDGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443306
Record name Methyl tetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-85-4
Record name Methyl tetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl oxolane-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-3-furancarboxylic acid (10.00 g, 86.0 mmol) in MeOH (172 mL) was added sulfuric acid (13.8 mL, 258 mmol). The reaction was heated to reflux for 18 h. The reaction was then cooled to rt and concentrated. The residue was partitioned between water (500 mL) and DCM (200 mL). The phases were separated and the aqueous fraction was extracted with DCM (200 mL). The combined organic fractions were washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL), dried over Na2SO4, filtered, and concentrated to afford methyl tetrahydro-3-furancarboxylate (10.1 g, 78 mmol, 90% yield) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.99 (t, J=8.4 Hz, 1H), 3.86-3.95 (m, 2H), 3.76-3.86 (m, 1H), 3.71 (s, 3H), 3.01-3.18 (m, 1H), 2.03-2.32 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of tetrahydrofuran-3-carboxylic acid (540 mg, 4.65 mmol, 1.00 equiv) and TsOH (10 mg, 0.06 mmol, 0.01 equiv) in methanol (40 mL) was stiffed at 66° C. in an oil bath. After 16 h, the resulting mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in 10 mL of ether, washed with 1×20 mL of NaHCO3 (aq., sat.) followed by 3×20 mL of brine, and concentrated under reduced pressure to yield 0.40 g (66%) of the title compound as a colorless oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes to obtain methyl tetrahydrofuran-3-carboxylates?

A1: Two main synthetic routes are described in the provided research:

  • Deprotonation and ring cleavage of cyclopropanes: This method, described in "Synthesis of functionalized furan derivatives by hydroxyalkylation of methyl 2-siloxycyclopropanecarboxylates" [], utilizes methyl 2-siloxycyclopropanecarboxylates as starting materials. Deprotonation of these cyclopropanes, followed by the addition of carbonyl compounds, leads to ring cleavage and ultimately yields methyl tetrahydrofuran-3-carboxylates (4) or their 5-oxo analogues (6) depending on the work-up conditions. []
  • Reaction of γ-lactols with silylated nucleophiles: This diastereoselective approach, detailed in "Diastereoselective Syntheses of Highly Substituted Methyl Tetrahydrofuran-3-carboxylates by Reactions of γ-Lactols with Silylated Nucleophiles." [], involves reacting γ-lactols with silylated nucleophiles to generate highly substituted methyl tetrahydrofuran-3-carboxylates. []

Q2: What are the advantages of using the diastereoselective synthesis described in the second paper?

A2: The diastereoselective synthesis using γ-lactols and silylated nucleophiles [] offers several advantages:

  • High Substitution: This method allows for the synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates, increasing the structural diversity achievable. []
  • Diastereoselectivity: The reaction proceeds with good diastereoselectivity, meaning one specific stereoisomer of the product is preferentially formed. This is crucial for applications where specific stereoisomers are required. []

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